Methyl (4-methyl-2-oxo-2H-chromen-7-yl) hexylphosphonate
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Overview
Description
Methyl (4-methyl-2-oxo-2H-chromen-7-yl) hexylphosphonate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a phosphonate group attached to the coumarin moiety, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-methyl-2-oxo-2H-chromen-7-yl) hexylphosphonate typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-methyl-2-oxo-2H-chromen-7-yl, which can be obtained through the cyclization of appropriate precursors under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for reaction, separation, and purification.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-methyl-2-oxo-2H-chromen-7-yl) hexylphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl, leading to different coumarin derivatives.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce hydroxylated coumarins.
Scientific Research Applications
Methyl (4-methyl-2-oxo-2H-chromen-7-yl) hexylphosphonate has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as an antimicrobial, anti-inflammatory, or anticancer agent.
Biological Studies: It can be used in studies to understand the biological activities of coumarin derivatives and their interactions with biological targets.
Material Science: The compound’s unique structure may be useful in the development of new materials with specific properties, such as photoactive materials.
Mechanism of Action
The mechanism of action of Methyl (4-methyl-2-oxo-2H-chromen-7-yl) hexylphosphonate is not fully understood, but it is likely to involve interactions with specific molecular targets. The coumarin moiety may interact with enzymes or receptors, while the phosphonate group could influence the compound’s binding affinity and specificity. Further studies are needed to elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (7-Methyl-2-oxo-2H-chromen-4-yl)acetic acid
- 4-Methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
- Ethyl 7-hydroxy-4-coumarinacetate
Uniqueness
Methyl (4-methyl-2-oxo-2H-chromen-7-yl) hexylphosphonate is unique due to the presence of the hexylphosphonate group, which is not commonly found in other coumarin derivatives. This structural feature may impart distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H23O5P |
---|---|
Molecular Weight |
338.3 g/mol |
IUPAC Name |
7-[hexyl(methoxy)phosphoryl]oxy-4-methylchromen-2-one |
InChI |
InChI=1S/C17H23O5P/c1-4-5-6-7-10-23(19,20-3)22-14-8-9-15-13(2)11-17(18)21-16(15)12-14/h8-9,11-12H,4-7,10H2,1-3H3 |
InChI Key |
UDTZADITECBVLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCP(=O)(OC)OC1=CC2=C(C=C1)C(=CC(=O)O2)C |
Origin of Product |
United States |
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